molecular formula C18H20FNO B11573621 6-tert-butyl-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-tert-butyl-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11573621
M. Wt: 285.4 g/mol
InChI Key: DABMRRLKRDKRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-butyl-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Preparation Methods

The synthesis of 6-tert-butyl-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with tert-butyl isocyanate to form an intermediate, which is then cyclized with formaldehyde under acidic conditions to yield the desired benzoxazine compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

6-tert-butyl-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzoxazine ring can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or alkylating agents. This can lead to the formation of various substituted benzoxazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted benzoxazine derivatives.

Scientific Research Applications

6-tert-butyl-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the development of novel materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

6-tert-butyl-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine can be compared with other benzoxazine derivatives, such as:

    3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group. This difference can affect its reactivity and biological activity.

    6-methyl-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine: Contains a methyl group instead of a tert-butyl group, which may influence its chemical properties and applications.

    3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

6-tert-butyl-3-(4-fluorophenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C18H20FNO/c1-18(2,3)14-4-9-17-13(10-14)11-20(12-21-17)16-7-5-15(19)6-8-16/h4-10H,11-12H2,1-3H3

InChI Key

DABMRRLKRDKRCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.